Deuterium sulfide

Catalysis Isotopic Labeling Reaction Mechanisms

Deuterium sulfide (D₂S, CAS 13536-94-2) is the fully deuterated isotopologue of hydrogen sulfide, supplied as a compressed gas with isotopic purity ≥97 atom % D. Its distinct isotopic signature enables unambiguous differentiation from H₂S via mass spectrometry (M+2 shift), vibrational spectroscopy (~328 cm⁻¹ shift in ν₂ band), and kinetic isotope effects. These unique quantifiable differences are essential for mechanistic hydrotreating catalyst studies (H-D exchange rates 6-fold slower than H₂-D₂ exchange), GC-MS quantification of H₂S in complex matrices, and high-resolution translational spectroscopy probing non-adiabatic dynamics. Procure D₂S to leverage these isotopic advantages in your research.

Molecular Formula H2S
Molecular Weight 36.1 g/mol
CAS No. 13536-94-2
Cat. No. B085110
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDeuterium sulfide
CAS13536-94-2
Molecular FormulaH2S
Molecular Weight36.1 g/mol
Structural Identifiers
SMILESS
InChIInChI=1S/H2S/h1H2/i/hD2
InChIKeyRWSOTUBLDIXVET-ZSJDYOACSA-N
Commercial & Availability
Standard Pack Sizes5 l / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Deuterium Sulfide (CAS 13536-94-2): Procurement-Grade Isotopic Specifications and Baseline Characteristics


Deuterium sulfide (D₂S, CAS 13536-94-2) is the fully deuterated isotopologue of hydrogen sulfide . It is a colorless, flammable, and highly toxic gas with a characteristic odor . With a molecular weight of 36.09 g/mol, a melting point of −85 °C, and a boiling point of −60 °C (lit.), D₂S is typically supplied as a compressed gas with isotopic purities commonly specified at 97 atom % D or higher . Its primary value in scientific and industrial procurement lies in its distinct isotopic signature, which enables its use as a tracer in reaction mechanism studies, a reference standard in analytical chemistry, and a probe in spectroscopic investigations where the heavier deuterium atom induces quantifiable shifts in vibrational, rotational, and electronic energy levels [1].

Why Deuterium Sulfide (D₂S) Cannot Be Substituted by Hydrogen Sulfide (H₂S) in Quantitative Applications


While H₂S and D₂S share analogous chemical reactivity, their physical and spectroscopic properties differ significantly due to the mass difference between hydrogen and deuterium. These differences are not trivial; they preclude the direct interchangeability of D₂S and H₂S in applications requiring precise isotopic tracking or specific spectral signatures. The heavier mass of deuterium leads to distinct vibrational frequencies (e.g., a pronounced isotope shift in the ν₂ bending mode [1]), altered zero-point energies, and unique kinetic isotope effects in reaction mechanisms [2]. Furthermore, the mass difference (M+2 shift) allows for unambiguous differentiation in mass spectrometry, a capability lost when using unlabeled H₂S [3]. These quantifiable differences are the very foundation of D₂S's utility and are detailed in the evidence below.

Deuterium Sulfide (D₂S) Evidence Guide: Quantified Differentiation Against Closest Analogs


D₂S vs. H₂S in Catalytic H-D Exchange: A 6-Fold Kinetic Differentiation for Tracer Studies

In a direct head-to-head comparison on a sulfided NiMo/Al₂O₃ catalyst at 80 °C and 2 bar, the H-D isotopic exchange between H₂ and D₂ was found to be approximately six times faster than the exchange between H₂ (or D₂) and D₂S (or H₂S) [1]. This quantitative difference in exchange kinetics demonstrates that D₂S is not a simple surrogate for H₂S in mechanistic studies and provides a measurable, differential rate constant for tracing sulfur-specific pathways.

Catalysis Isotopic Labeling Reaction Mechanisms Hydrotreating

Quantifying D₂S, HDS, and H₂S Equilibrium: The 3.99 Disproportionation Constant as a Purity Benchmark

The liquid-phase isotopic disproportionation constant (K₁) for the equilibrium between H₂S, HDS, and D₂S was directly measured at 25.7 °C using ¹H and ²H NMR spectroscopy . The resulting constant, K₁ = 3.99 ± 0.11, provides a quantitative baseline for assessing the isotopic purity and stability of D₂S samples. Any deviation from this equilibrium composition in a stored sample indicates contamination or exchange, directly impacting experimental validity.

Isotopic Equilibrium NMR Spectroscopy Chemical Synthesis Purity Analysis

Isotopic Purity Specifications for D₂S: A Verifiable Procurement Criterion (97 atom % D Baseline)

Commercially available D₂S is specified with a quantifiable isotopic purity. The most common specification is 97 atom % D, as listed by major suppliers . This is a critical differentiator from generic, unenriched H₂S (which has a natural deuterium abundance of ~0.015 atom % D). This specification directly quantifies the enrichment level, allowing users to calculate the exact isotopic dilution for their experiments and ensuring reproducibility across different batches.

Isotopic Enrichment Quality Control Analytical Standards Procurement

Vibrational Isotope Shift in D₂S vs. H₂S: Resolving the ν₂ and 2ν₂ Bands for High-Resolution Spectroscopy

High-resolution Fourier transform infrared (FTIR) spectroscopy of D₂S in the 700–1800 cm⁻¹ region reveals a distinct and quantifiable isotope shift for the ν₂ (bending) fundamental and its overtone (2ν₂) compared to H₂S [1]. The comprehensive analysis provides precise band centers and rotational parameters for the (010) and (020) vibrational states of D₂³²S, D₂³⁴S, and D₂³³S isotopologues. These data enable the unambiguous spectral deconvolution of D₂S from H₂S and other sulfur-bearing species in complex gas mixtures, such as planetary atmospheres or interstellar media.

Vibrational Spectroscopy FTIR Astrochemistry Atmospheric Monitoring

D₂S vs. H₂S Photodissociation Dynamics: An Inverse Isotope Effect Quantified by Faster Predissociation

High-resolution translational spectroscopy studies have quantified an unusual 'inverse' isotope effect in the photodissociation of D₂S [1]. Upon excitation to the 1B₁(3da₁←2b₁) Rydberg state at a wavelength of λ ∼ 139.1 nm, the D₂S molecule was observed to predissociate much faster than its H₂S counterpart. This is contrary to the typical kinetic isotope effect where the heavier isotopologue reacts more slowly. This unique, quantifiable dynamic behavior provides a powerful, wavelength-dependent signature to probe non-adiabatic dynamics in prototypical triatomic systems.

Photochemistry Reaction Dynamics Isotope Effects Rydberg States

Validated Application Scenarios for Deuterium Sulfide (D₂S) Based on Quantified Performance Differentiation


Catalytic Hydrodesulfurization (HDS) Mechanism Elucidation

In mechanistic studies of hydrotreating catalysts, D₂S is used as a specific isotopic tracer to distinguish between hydrogen activation pathways. The 6-fold slower H-D exchange rate between H₂/D₂ and D₂S/H₂S (compared to H₂-D₂ exchange) on sulfided NiMo/Al₂O₃ [1] allows researchers to isolate and quantify the role of sulfur vacancies and heterolytic dissociation steps. This differential kinetic behavior, proven by direct comparison, is essential for developing accurate microkinetic models of industrial HDS processes.

High-Resolution Atmospheric and Astrophysical Monitoring of H₂S

D₂S serves as a calibration standard and isotopic tracer for quantifying H₂S in complex environments. Its ν₂ vibrational band is shifted by ~328 cm⁻¹ from that of H₂S [2], enabling spectrometers (e.g., FTIR, satellite-based instruments) to unambiguously resolve D₂S signals from terrestrial H₂S. This spectral separation is critical for atmospheric pollutant monitoring and for studying sulfur chemistry in planetary atmospheres and interstellar clouds, where D₂S has been detected.

Verification of Isotopic Integrity in Stored D₂S Gas Standards

For laboratories using D₂S as a long-term analytical standard (e.g., in GC-MS for H₂S quantification [3]), the liquid-phase disproportionation constant (K₁ = 3.99 ± 0.11) provides a quantitative metric for quality control. By analyzing the equilibrium composition of H₂S, HDS, and D₂S via NMR, users can verify that the stored D₂S cylinder has maintained its isotopic purity (≥97 atom % D) and has not undergone exchange with ambient moisture, which would compromise its utility as an internal standard.

Fundamental Studies of Non-Adiabatic Molecular Dynamics

Researchers investigating the breakdown of the Born-Oppenheimer approximation use D₂S as a model system due to its unique 'inverse' isotope effect. Upon excitation to its 1B₁ Rydberg state at 139.1 nm, D₂S predissociates much faster than H₂S [4]. This quantifiable, counter-intuitive behavior makes D₂S a preferred molecular target for high-resolution translational spectroscopy experiments designed to probe conical intersections and non-adiabatic coupling in prototypical triatomic hydrides.

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